molecular formula C10H7BrClN B12355148 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

Cat. No.: B12355148
M. Wt: 256.52 g/mol
InChI Key: FQWGKTQVUSIPDC-WMZJFQQLSA-N
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Description

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-methylbenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by the addition of a chlorinating agent to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties not found in the similar compounds listed above. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

(Z)-3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

InChI

InChI=1S/C10H7BrClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-4,6H,1H3/b10-4-

InChI Key

FQWGKTQVUSIPDC-WMZJFQQLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/C#N)/Cl)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC#N)Cl)Br

Origin of Product

United States

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